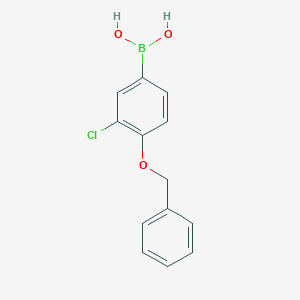

4-Benzyloxy-3-chlorophenylboronic acid

Description

The exact mass of the compound 4-Benzyloxy-3-chlorophenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Benzyloxy-3-chlorophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzyloxy-3-chlorophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-chloro-4-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BClO3/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYSMMNDQVZAXQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396089 | |

| Record name | 4-Benzyloxy-3-chlorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845551-44-2 | |

| Record name | 4-Benzyloxy-3-chlorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BENZYLOXY-3-CHLOROPHENYLBORONIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Benzyloxy-3-chlorophenylboronic Acid (CAS 845551-44-2) for Researchers and Drug Development Professionals

An authoritative resource on the properties, synthesis, and applications of 4-Benzyloxy-3-chlorophenylboronic acid, a key building block in modern medicinal chemistry.

Introduction

4-Benzyloxy-3-chlorophenylboronic acid is a substituted arylboronic acid that has emerged as a valuable reagent in organic synthesis, particularly in the realm of drug discovery and development.[1] Its unique structural features, including the presence of a benzyloxy group and a chlorine atom on the phenyl ring, impart specific reactivity and properties that make it a versatile building block for the synthesis of complex organic molecules with potential therapeutic applications.[1] This technical guide provides a comprehensive overview of 4-Benzyloxy-3-chlorophenylboronic acid, including its chemical and physical properties, detailed experimental protocols for its use in Suzuki-Miyaura cross-coupling reactions, and its application in the synthesis of bioactive molecules, with a focus on kinase and proteasome inhibitors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 4-Benzyloxy-3-chlorophenylboronic acid is essential for its proper handling, storage, and application in chemical reactions. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 845551-44-2 | [1] |

| Molecular Formula | C₁₃H₁₂BClO₃ | [1] |

| Molecular Weight | 262.50 g/mol | |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 188-193 °C | |

| Purity | ≥98% (typically analyzed by HPLC) | [1] |

| Synonyms | 4-Benzyloxy-3-chlorobenzeneboronic acid | [1] |

| Solubility | Soluble in organic solvents such as THF, dioxane, and DMF. | |

| Storage | Store at room temperature in a dry, well-ventilated place. | [1] |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of 4-Benzyloxy-3-chlorophenylboronic acid lies in its role as a coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds, which are common scaffolds in many pharmaceutical agents.[2]

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species. The key steps are:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired product and regenerating the palladium(0) catalyst.

The benzyloxy and chloro substituents on the phenylboronic acid ring can influence the electronic properties and reactivity of the molecule in these steps, offering opportunities for selective synthesis.

General Experimental Protocol for Suzuki-Miyaura Coupling

While specific reaction conditions can vary depending on the substrates, the following provides a general and adaptable protocol for a Suzuki-Miyaura coupling reaction using 4-Benzyloxy-3-chlorophenylboronic acid.

Materials:

-

4-Benzyloxy-3-chlorophenylboronic acid

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, DMF, with or without water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a reaction flask, add the aryl halide (1.0 eq), 4-Benzyloxy-3-chlorophenylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

-

The flask is evacuated and backfilled with an inert gas (this cycle is repeated three times).

-

Add the degassed solvent(s) to the flask.

-

Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under the inert atmosphere.

-

The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the required time (monitored by TLC or LC-MS).

-

Upon completion, the reaction is cooled to room temperature.

-

The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired biaryl compound.

Application in the Synthesis of Bioactive Molecules

The utility of 4-Benzyloxy-3-chlorophenylboronic acid is highlighted by its incorporation into the synthesis of molecules with significant biological activity. Its structure serves as a key building block for creating compounds that can interact with specific biological targets, such as protein kinases and the proteasome, which are implicated in diseases like cancer.[1]

Role in the Development of Kinase Inhibitors

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways.[3] Aberrant kinase activity is a hallmark of many cancers, making them attractive targets for drug development. The synthesis of kinase inhibitors often involves the construction of complex heterocyclic scaffolds, and the Suzuki-Miyaura coupling is a key tool in this process. 4-Benzyloxy-3-chlorophenylboronic acid can be used to introduce a substituted phenyl ring into these scaffolds, which can be crucial for binding to the kinase active site and achieving high potency and selectivity.

Contribution to the Synthesis of Proteasome Inhibitors

The proteasome is a large protein complex responsible for degrading damaged or unnecessary proteins within the cell.[4] Inhibition of the proteasome can lead to the accumulation of pro-apoptotic proteins in cancer cells, making it an effective anti-cancer strategy.[5] Boronic acids themselves are a known class of proteasome inhibitors, with the boronic acid moiety directly interacting with the active site of the proteasome.[6][7] Furthermore, 4-Benzyloxy-3-chlorophenylboronic acid can be used as a building block to synthesize more complex, non-boronic acid-based proteasome inhibitors, where the substituted phenyl ring contributes to the overall binding affinity and specificity of the molecule.

Visualizing Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the practical application and biological relevance of compounds derived from 4-Benzyloxy-3-chlorophenylboronic acid, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.

Safety and Handling

4-Benzyloxy-3-chlorophenylboronic acid is a chemical reagent and should be handled with appropriate safety precautions in a laboratory setting. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust. Use only in a well-ventilated area.

-

First Aid:

-

If on skin: Wash with plenty of water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

-

For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

4-Benzyloxy-3-chlorophenylboronic acid (CAS 845551-44-2) is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of complex molecular architectures found in many biologically active compounds. For researchers and professionals in drug discovery, a thorough understanding of its properties and applications is crucial for the design and synthesis of novel therapeutic agents, especially in the areas of oncology and inflammation. The continued exploration of this and similar reagents will undoubtedly contribute to the advancement of pharmaceutical sciences.

References

- 1. chemimpex.com [chemimpex.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. mdpi.com [mdpi.com]

- 4. Proteasome Inhibitors: An Expanding Army Attacking a Unique Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of proteasome inhibitors as research tools and cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel proteasome inhibitors to overcome bortezomib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 4-Benzyloxy-3-chlorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Benzyloxy-3-chlorophenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. This document details a plausible synthetic route, experimental protocols, and key characterization data to support researchers in the effective utilization of this compound.

Introduction

4-Benzyloxy-3-chlorophenylboronic acid is a bifunctional reagent of significant interest in the development of novel therapeutics and complex organic molecules. Its structure, featuring a benzyloxy group, a chlorine atom, and a boronic acid moiety, allows for versatile applications, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The presence of the benzyloxy group offers a handle for further functionalization or can act as a protecting group, while the chloro substituent influences the electronic properties and reactivity of the molecule. This guide outlines a robust synthetic pathway and the analytical methods for the characterization of this important synthetic intermediate.

Synthesis of 4-Benzyloxy-3-chlorophenylboronic acid

A prevalent and effective method for the synthesis of arylboronic acids involves the reaction of an organometallic intermediate, such as an organolithium or Grignard reagent, with a trialkyl borate followed by acidic hydrolysis. A plausible and efficient synthetic route to 4-Benzyloxy-3-chlorophenylboronic acid begins with the readily available precursor, 1-bromo-4-(benzyloxy)-2-chlorobenzene.

Proposed Reaction Scheme

The synthesis proceeds via a two-step sequence:

-

Lithiation: Halogen-metal exchange of 1-bromo-4-(benzyloxy)-2-chlorobenzene with a strong organolithium base, such as n-butyllithium, to generate the corresponding aryllithium species.

-

Borylation: The in-situ generated aryllithium reagent reacts with a trialkyl borate (e.g., triisopropyl borate) to form a boronate ester, which is subsequently hydrolyzed under acidic conditions to yield the desired 4-Benzyloxy-3-chlorophenylboronic acid.

Detailed Experimental Protocol

Materials:

-

1-Bromo-4-(benzyloxy)-2-chlorobenzene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 1-bromo-4-(benzyloxy)-2-chlorobenzene (1.0 equivalent) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath under a nitrogen atmosphere.

-

Lithiation: n-Butyllithium in hexanes (1.1 equivalents) is added dropwise to the stirred solution via syringe over 15-20 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

-

Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. The resulting mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.

-

Quenching and Hydrolysis: The reaction is quenched by the slow addition of 2 M aqueous HCl at 0 °C. The mixture is stirred vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the boronate ester.

-

Workup: The aqueous layer is separated and extracted with diethyl ether (3 x volumes). The combined organic layers are washed with water and then brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure 4-Benzyloxy-3-chlorophenylboronic acid as a white to off-white solid.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized 4-Benzyloxy-3-chlorophenylboronic acid. The following table summarizes the key analytical data for this compound.

| Parameter | Data |

| Molecular Formula | C₁₃H₁₂BClO₃ |

| Molecular Weight | 262.50 g/mol |

| CAS Number | 845551-44-2[1] |

| Appearance | White to off-white crystalline powder[1] |

| Melting Point | 188-193 °C[1] |

| Purity (by HPLC) | ≥98%[1] |

| ¹H NMR (Predicted) | d (ppm): 7.85 (d, 1H), 7.75 (s, 1H), 7.45-7.30 (m, 5H), 7.10 (d, 1H), 5.20 (s, 2H), 4.90 (br s, 2H, B(OH)₂) |

| ¹³C NMR (Predicted) | d (ppm): 158.0, 136.5, 135.0, 132.0, 130.0, 129.0, 128.5, 128.0, 125.0, 115.0, 71.0 |

| Mass Spec (EI, m/z) | Predicted: 262 (M+), 171 ([M-C₇H₇]+), 91 ([C₇H₇]+, base peak) |

| IR (KBr, cm⁻¹) | Predicted: 3400-3200 (O-H, broad), 3050 (Ar C-H), 1600, 1480 (Ar C=C), 1350 (B-O), 1080 (C-O) |

Note: Predicted NMR, Mass Spectrometry, and IR data are based on the analysis of structurally similar compounds and computational models. Experimental verification is recommended.

Signaling Pathways and Logical Relationships

The utility of 4-Benzyloxy-3-chlorophenylboronic acid is most prominently demonstrated in its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of biaryl structures.

Conclusion

4-Benzyloxy-3-chlorophenylboronic acid is a versatile and valuable reagent for organic synthesis, particularly for the construction of complex biaryl systems. This guide has provided a plausible, detailed synthetic protocol and a summary of its key characterization parameters. The provided information is intended to facilitate the work of researchers and professionals in drug discovery and development by offering a solid foundation for the synthesis and application of this important building block. Experimental verification of the proposed protocol and characterization data is encouraged for specific research applications.

References

Solubility of 4-Benzyloxy-3-chlorophenylboronic acid in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 4-Benzyloxy-3-chlorophenylboronic Acid

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₂BClO₃ | [1] |

| Molecular Weight | 262.50 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 188-193 °C (lit.) | [1] |

| CAS Number | 845551-44-2 | [1] |

Expected Solubility in Common Organic Solvents

The solubility of boronic acids is influenced by the nature of their substituents and the properties of the solvent.[2] The presence of the benzyloxy and chloro groups in 4-Benzyloxy-3-chlorophenylboronic acid suggests a degree of polarity. Based on the behavior of structurally similar compounds like phenylboronic acid and chlorophenylboronic acids, the following general solubility trends can be anticipated.[3][4][5]

Table 1: Anticipated Qualitative Solubility of 4-Benzyloxy-3-chlorophenylboronic Acid

| Solvent Class | Common Solvents | Expected Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble | The hydroxyl groups of the boronic acid can form hydrogen bonds with the alcohol solvents. |

| Ethers | Tetrahydrofuran (THF), Dioxane, Diethyl ether | Soluble | Ethers are polar aprotic solvents that can solvate the boronic acid. Phenylboronic acid shows high solubility in ethers.[3] |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble | Ketones are polar aprotic solvents capable of dissolving boronic acids. Phenylboronic acid exhibits high solubility in acetone.[3] |

| Esters | Ethyl acetate | Soluble | Ethyl acetate is a moderately polar solvent in which many boronic acids show good solubility.[5] |

| Halogenated Hydrocarbons | Dichloromethane (DCM), Chloroform | Moderately Soluble to Soluble | These solvents can dissolve a range of organic compounds. 3-Chlorophenylboronic acid is soluble in dichloromethane.[5] |

| Aromatic Hydrocarbons | Toluene, Xylene | Sparingly Soluble to Insoluble | These are nonpolar solvents and are generally poor solvents for polar boronic acids. Phenylboronic acid has very low solubility in hydrocarbons.[3] |

| Amides | N,N-Dimethylformamide (DMF) | Soluble | DMF is a highly polar aprotic solvent that is generally a good solvent for a wide range of organic compounds, including boronic acids.[5] |

| Sulfoxides | Dimethyl sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving many boronic acids. 4-Chlorophenylboronic acid is soluble in DMSO.[4] |

| Water | Sparingly Soluble to Insoluble | While some simple boronic acids have limited water solubility, the larger organic structure of 4-Benzyloxy-3-chlorophenylboronic acid likely leads to poor aqueous solubility.[6][7] |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, experimental determination is essential. The following are detailed methodologies for determining the solubility of boronic acids.

Dynamic (Synthetic) Method

A common and reliable technique for determining the solubility of boronic acids is the dynamic method. This approach involves observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration.[8][9][10]

Materials and Apparatus:

-

4-Benzyloxy-3-chlorophenylboronic acid (high purity)

-

High-purity, anhydrous organic solvents

-

Analytical balance (precision of at least 0.1 mg)

-

Sealed glass vials or test tubes

-

Controlled temperature bath with a programmable temperature ramp (precision of ±0.1 °C)

-

Magnetic stirrer and stir bars

-

Luminance probe or turbidity sensor (visual observation can also be used)[8][10]

-

Calibrated thermometer or thermocouple (precision of ±0.1 °C)

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of 4-Benzyloxy-3-chlorophenylboronic acid into a glass vial.

-

Add a precise volume or weight of the desired organic solvent to the vial to achieve a known concentration.

-

Add a small magnetic stir bar and seal the vial tightly to prevent solvent evaporation.[8]

-

Measurement: Place the sealed vial in the controlled temperature bath and begin stirring.

-

Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2-0.5 °C/min).[8][9]

-

Monitor the turbidity of the solution. The solubility temperature is the point at which the last solid particles disappear, and the solution becomes clear.[8][10]

-

Data Analysis: Repeat the measurement for several different concentrations of the boronic acid in the same solvent to construct a solubility curve.

Thermodynamic (Shake-Flask) Method

The shake-flask method determines the equilibrium solubility of a compound in a given solvent.[11]

Materials and Apparatus:

-

4-Benzyloxy-3-chlorophenylboronic acid

-

Organic solvents

-

Vials with airtight seals

-

Shaker or agitator in a temperature-controlled environment

-

Centrifuge

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV, LC-MS)

Procedure:

-

Sample Preparation: Add an excess amount of solid 4-Benzyloxy-3-chlorophenylboronic acid to a series of vials, each containing a known volume of a different organic solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[11][12]

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature until the excess solid has settled. Centrifugation can be used to facilitate this process.

-

Sampling: Carefully withdraw a sample from the clear supernatant.

-

Analysis: Dilute the sample with a suitable solvent and analyze its concentration using a validated analytical method such as HPLC-UV or LC-MS.[11]

-

Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of 4-Benzyloxy-3-chlorophenylboronic acid.

Caption: Workflow for Solubility Determination.

Logical Workflow for Solvent Selection

This diagram outlines a logical process for selecting an appropriate solvent for a reaction involving 4-Benzyloxy-3-chlorophenylboronic acid, such as a Suzuki-Miyaura coupling.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]

- 5. 3-Chlorophenylboronic acid | 63503-60-6 [chemicalbook.com]

- 6. digital.library.unt.edu [digital.library.unt.edu]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

Navigating the Safe Handling of 4-Benzyloxy-3-chlorophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 4-Benzyloxy-3-chlorophenylboronic acid (CAS No. 845551-44-2). As a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, its proper handling is paramount to ensure laboratory safety and experimental integrity. This document synthesizes available safety information, physical and chemical properties, and recommended handling procedures to support researchers in the safe and effective use of this compound.

Core Safety and Physical Data

Quantitative data regarding the physical and chemical properties of 4-Benzyloxy-3-chlorophenylboronic acid is crucial for risk assessment and experimental planning. The following table summarizes key data points gathered from various chemical suppliers.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂BClO₃ | Chem-Impex[1] |

| Molecular Weight | 262.50 g/mol | Sigma-Aldrich[2], PubChem[3] |

| Appearance | White to off-white crystalline powder | Chem-Impex[1] |

| Melting Point | 188-193 °C (lit.) | Sigma-Aldrich[2] |

| Purity | ≥ 98% (HPLC) | Chem-Impex[1] |

| Storage | Store at room temperature | Chem-Impex[1] |

Hazard Identification and Classification

4-Benzyloxy-3-chlorophenylboronic acid is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating these hazards.

GHS Pictogram:

-

(GHS07)

Signal Word: Warning[2]

Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements:

A comprehensive set of precautionary statements outlines the necessary measures to prevent and respond to exposure.

The following diagram illustrates the relationship between the identified hazards for this compound.

Safe Handling and Experimental Workflow

Adherence to a stringent experimental workflow is critical when handling 4-Benzyloxy-3-chlorophenylboronic acid to minimize exposure and ensure a safe laboratory environment. The following diagram outlines a recommended workflow from material receipt to waste disposal.

Experimental Protocols for Safe Handling

While specific experimental protocols for safety testing of 4-Benzyloxy-3-chlorophenylboronic acid are not publicly available, standard procedures for handling solid chemical irritants should be followed.

General Handling Protocol:

-

Engineering Controls: All manipulations, including weighing and transferring, should be conducted in a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection: A flame-retardant laboratory coat and chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation before use.

-

Respiratory Protection: If working outside of a ventilated enclosure or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter is recommended.

-

-

Hygiene Practices:

-

Avoid eating, drinking, or smoking in the laboratory.

-

Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

-

Remove contaminated clothing immediately and launder before reuse.

-

Spill Response Protocol:

-

Evacuation and Ventilation: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.

-

Containment: Prevent the spread of the powder.

-

Cleanup:

-

Wear appropriate PPE, including respiratory protection.

-

Carefully sweep or vacuum the spilled solid into a labeled container for disposal. Avoid dry sweeping that can create dust. A wet paper towel can be used to gently wipe up remaining powder.

-

Decontaminate the spill area with a suitable solvent or detergent and water.

-

-

Disposal: Dispose of the collected waste and contaminated materials in accordance with institutional and local environmental regulations.

By adhering to these guidelines, researchers can safely handle 4-Benzyloxy-3-chlorophenylboronic acid, mitigating the risks associated with its irritant properties and ensuring a secure research environment.

References

Commercial availability and suppliers of 4-Benzyloxy-3-chlorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Benzyloxy-3-chlorophenylboronic acid, a key building block in modern organic synthesis, with a particular focus on its commercial availability, synthesis, and applications in drug discovery and materials science.

Core Compound Properties

4-Benzyloxy-3-chlorophenylboronic acid is a substituted arylboronic acid with the chemical formula C₁₃H₁₂BClO₃ and a molecular weight of 262.50 g/mol . Its structure features a phenylboronic acid moiety substituted with a chloro group and a benzyloxy group, which imparts unique reactivity and utility in various chemical transformations.

Chemical Structure:

Caption: Chemical structure of 4-Benzyloxy-3-chlorophenylboronic acid.

Commercial Availability and Suppliers

4-Benzyloxy-3-chlorophenylboronic acid is commercially available from a range of chemical suppliers, catering to research and development as well as bulk manufacturing needs. The typical purity offered is ≥98%. Below is a summary of prominent suppliers and their offerings. Please note that availability and pricing are subject to change and should be confirmed directly with the suppliers.

| Supplier | CAS Number | Purity | Available Quantities |

| Chem-Impex | 845551-44-2 | ≥ 98% (HPLC) | Inquire for details |

| Sigma-Aldrich | 845551-44-2 | - | Product discontinued |

| 1007170-24-2 | 98% | 100 mg, 250 mg, 1 g | |

| TCI America | 845551-44-2 | >98.0% (T) | Inquire for details |

| Fluorochem | 1007170-24-2 | 98% | 100 mg, 1 g, 5 g |

| CymitQuimica | 1007170-24-2 | 98% | 100 mg, 1 g, 5 g |

Synthesis Protocol

Proposed Synthetic Pathway:

Caption: Proposed synthesis of 4-Benzyloxy-3-chlorophenylboronic acid.

Detailed Hypothetical Experimental Protocol:

-

Step 1: Protection of the Hydroxyl Group. To a solution of 2-chloro-4-hydroxytoluene in a suitable solvent such as acetone, add a base like potassium carbonate. To this suspension, add benzyl bromide and heat the mixture to reflux. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction, filter off the solids, and concentrate the filtrate. The crude product can be purified by column chromatography.

-

Step 2: Benzylic Bromination. Dissolve the resulting 1-(benzyloxy)-2-chloro-4-methylbenzene in a non-polar solvent like carbon tetrachloride. Add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN). Reflux the mixture, monitoring by TLC. After the reaction is complete, cool the mixture, filter, and remove the solvent under reduced pressure.

-

Step 3: Formation of the Organometallic Reagent. The benzylic bromide can be converted to a Grignard reagent by reacting with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF). Alternatively, organolithium species can be generated.

-

Step 4: Borylation. Cool the solution of the organometallic reagent to a low temperature (e.g., -78 °C) under an inert atmosphere. Slowly add a trialkyl borate, such as triisopropyl borate, and allow the reaction to warm to room temperature.

-

Step 5: Hydrolysis. Quench the reaction by the slow addition of an aqueous acid, such as hydrochloric acid. The resulting mixture is then stirred to hydrolyze the boronic ester to the desired 4-Benzyloxy-3-chlorophenylboronic acid. The product can be extracted with an organic solvent and purified by recrystallization or column chromatography.

Key Applications and Experimental Protocols

The primary utility of 4-Benzyloxy-3-chlorophenylboronic acid lies in its application as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and substituted aromatic compounds.[1]

General Suzuki-Miyaura Coupling Workflow:

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Illustrative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of 4-Benzyloxy-3-chlorophenylboronic acid with an aryl bromide.

-

Materials:

-

4-Benzyloxy-3-chlorophenylboronic acid (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equivalents)

-

Base (e.g., Potassium carbonate, 2.0 equivalents)

-

Solvent (e.g., a mixture of Toluene and Water)

-

-

Procedure:

-

To a reaction vessel, add the aryl bromide, 4-Benzyloxy-3-chlorophenylboronic acid, palladium catalyst, and base.

-

Purge the vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Add the degassed solvent system to the reaction vessel.

-

Heat the reaction mixture to reflux (typically 80-110 °C) and stir vigorously.

-

Monitor the progress of the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired biaryl compound.

-

Safety Information

4-Benzyloxy-3-chlorophenylboronic acid is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Statements:

-

Wear protective gloves, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

IUPAC name for 4-Benzyloxy-3-chlorophenylboronic acid

The systematic is (3-chloro-4-(phenylmethoxy)phenyl)boronic acid . However, it is also commonly referred to as (4-(benzyloxy)-3-chlorophenyl)boronic acid.

Chemical Properties and Identifiers

| Property | Value |

| Molecular Formula | C₁₃H₁₂BClO₃[1][2] |

| Molecular Weight | 262.50 g/mol [1][2][3] |

| CAS Number | 845551-44-2[2][3] |

| Melting Point | 188-193 °C[3] |

| Appearance | White to off-white crystalline powder[2] |

| InChI Key | AYSMMNDQVZAXQY-UHFFFAOYSA-N[3] |

| SMILES String | OB(O)c1ccc(OCc2ccccc2)c(Cl)c1[3] |

Synthesis and Applications

4-Benzyloxy-3-chlorophenylboronic acid is a versatile reagent in organic chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions.[2] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create complex molecules. The presence of the boronic acid functional group allows for the coupling of the phenyl ring with various organic halides under palladium catalysis.

The benzyloxy and chloro substituents on the phenyl ring provide handles for further chemical modification, making this compound a valuable building block in the synthesis of pharmaceuticals and other functional organic materials.[2]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

A general procedure for a Suzuki-Miyaura cross-coupling reaction using 4-Benzyloxy-3-chlorophenylboronic acid is as follows:

-

Reaction Setup: In a clean, dry flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), combine 4-Benzyloxy-3-chlorophenylboronic acid (1.0 equivalent), an aryl halide (1.0-1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).

-

Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (often between 80-110 °C) and stir until the reaction is complete, as monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel, to yield the desired biaryl product.

Logical Relationship Diagram

Caption: Suzuki-Miyaura cross-coupling reaction workflow.

References

Spectroscopic and Synthetic Profile of 4-Benzyloxy-3-chlorophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data and a plausible synthetic protocol for 4-Benzyloxy-3-chlorophenylboronic acid. This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions for the development of novel pharmaceutical agents and functional materials.

Spectroscopic Data

A comprehensive search for experimental spectroscopic data for 4-Benzyloxy-3-chlorophenylboronic acid (CAS RN: 845551-44-2) did not yield specific, publicly available experimental spectra for ¹H NMR, ¹³C NMR, or IR. The data presented in the following tables is based on predicted values and information available for structurally related compounds. Researchers should verify this information through experimental analysis.

Mass Spectrometry (MS)

Predicted mass spectrometry data is available, providing expected mass-to-charge ratios for various adducts of the parent molecule.

| Adduct | Predicted m/z |

| [M+H]⁺ | 263.06408 |

| [M+Na]⁺ | 285.04602 |

| [M-H]⁻ | 261.04952 |

| [M+NH₄]⁺ | 280.09062 |

| [M+K]⁺ | 301.01996 |

| [M+H-H₂O]⁺ | 245.05406 |

| [M]⁺ | 262.05625 |

| [M]⁻ | 262.05735 |

Data sourced from computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Proton Designation | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic H (phenyl ring) | 7.2 - 7.5 | Multiplet |

| Aromatic H (boronic acid) | 7.0 - 7.8 | Multiplet |

| -CH₂- (benzyl) | ~5.1 | Singlet |

| -B(OH)₂ | Broad Signal | Singlet |

¹³C NMR (Carbon NMR)

| Carbon Designation | Expected Chemical Shift (ppm) |

| Aromatic C (C-B) | Not available |

| Aromatic C (C-Cl) | ~125-135 |

| Aromatic C (C-O) | ~155-160 |

| Aromatic C-H | ~115-135 |

| Aromatic C (ipso-benzyl) | ~136-138 |

| -CH₂- (benzyl) | ~70-75 |

Infrared (IR) Spectroscopy

Specific experimental IR data is not available. The following table lists expected characteristic absorption bands based on the functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H stretch (boronic acid) | 3200-3600 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=C stretch (aromatic) | 1450-1600 |

| C-O stretch (ether) | 1200-1300 |

| B-O stretch | 1310-1380 |

| C-Cl stretch | 600-800 |

Experimental Protocols

A detailed, experimentally verified protocol for the synthesis of 4-Benzyloxy-3-chlorophenylboronic acid is not available. However, a plausible synthetic route can be devised based on standard organic chemistry transformations, such as the benzylation of a substituted phenol followed by a Miyaura borylation or a related process.

Plausible Synthesis of 4-Benzyloxy-3-chlorophenylboronic acid

A potential two-step synthesis is outlined below, starting from commercially available 2-chloro-4-bromophenol.

Step 1: Benzylation of 2-chloro-4-bromophenol

-

To a solution of 2-chloro-4-bromophenol (1.0 eq.) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF), add a base, for instance, potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

-

Stir the resulting mixture at room temperature for approximately 30 minutes.

-

Add benzyl bromide (1.1-1.2 eq.) dropwise to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.

-

The crude 1-(benzyloxy)-2-chloro-4-bromobenzene can be purified by column chromatography on silica gel.

Step 2: Borylation of 1-(benzyloxy)-2-chloro-4-bromobenzene

-

In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(benzyloxy)-2-chloro-4-bromobenzene (1.0 eq.), bis(pinacolato)diboron (B₂pin₂, 1.1 eq.), and a potassium salt such as potassium acetate (KOAc, 3.0 eq.) in an appropriate solvent like 1,4-dioxane or dimethyl sulfoxide (DMSO).

-

Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq.).

-

Heat the reaction mixture at a temperature ranging from 80 to 100 °C for several hours, monitoring by TLC or GC-MS.

-

After completion, cool the reaction, dilute with a suitable organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The resulting pinacol ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid, such as hydrochloric acid, or by transesterification with a diol that can be easily removed.

-

Purify the final product, 4-Benzyloxy-3-chlorophenylboronic acid, by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate the logical flow of the proposed synthesis and the general workflow for spectroscopic analysis.

A Technical Guide to the Thermal Properties of 4-Benzyloxy-3-chlorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and melting point of 4-Benzyloxy-3-chlorophenylboronic acid, a key building block in organic synthesis and pharmaceutical development. Understanding the thermal properties of this compound is critical for its proper storage, handling, and application in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling. This document outlines its known physicochemical properties, details standardized experimental protocols for thermal analysis, and discusses potential thermal decomposition pathways.

Physicochemical and Thermal Data

The known physical and chemical properties of 4-Benzyloxy-3-chlorophenylboronic acid are summarized in the table below. The melting point is a key indicator of purity, with a narrow range suggesting a high-purity sample.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₂BClO₃ | N/A |

| Molecular Weight | 262.50 g/mol | N/A |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point (°C) | 188-193 | [2] |

| Purity (HPLC) | ≥ 98% | [1] |

| CAS Number | 845551-44-2 | [1][2] |

Thermal Stability Analysis

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for 4-Benzyloxy-3-chlorophenylboronic acid are not extensively reported in public literature, the thermal behavior of phenylboronic acids is generally understood. Typically, they can undergo dehydration at elevated temperatures to form boroxines (anhydride trimers). Further heating leads to decomposition. For 4-Benzyloxy-3-chlorophenylboronic acid, decomposition would likely involve the cleavage of the benzyloxy group and the C-B bond.

Thermogravimetric Analysis (TGA): A TGA experiment would measure the change in mass of the sample as a function of temperature. The resulting thermogram would be expected to show an initial stable region, followed by one or more mass loss steps corresponding to dehydration and subsequent decomposition. The onset temperature of decomposition is a critical parameter for determining the thermal stability limit of the compound.

Differential Scanning Calorimetry (DSC): A DSC analysis would detect endothermic and exothermic transitions. For this compound, a sharp endothermic peak corresponding to its melting point would be expected in the 188-193 °C range.[2] Other thermal events, such as dehydration or decomposition, would also be observable as endothermic or exothermic peaks, respectively.

Experimental Protocols

The following are detailed, generalized protocols for determining the melting point and conducting TGA and DSC analyses on a solid organic compound like 4-Benzyloxy-3-chlorophenylboronic acid.

Melting Point Determination (Capillary Method)

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 1-2 mm.[3]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Thiele tube or a digital melting point device, adjacent to a calibrated thermometer.[1]

-

Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, especially near the expected melting point.[1]

-

Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.[3]

Thermogravimetric Analysis (TGA) Protocol

-

Sample Preparation: Approximately 5-10 mg of the sample is accurately weighed into a TGA crucible (e.g., alumina or platinum).[4]

-

Instrument Setup: The crucible is placed in the TGA furnace.

-

Experimental Conditions: The analysis is typically run under an inert atmosphere (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[4]

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate, commonly 10 °C/min.[4]

-

Data Analysis: The resulting data of mass versus temperature is plotted. The onset of decomposition is determined from the initial significant mass loss. The temperatures of maximum rates of mass loss are determined from the peaks in the derivative of the TGA curve.[5]

Differential Scanning Calorimetry (DSC) Protocol

-

Sample Preparation: A small amount of the sample (5-15 mg) is weighed into a hermetically sealed DSC pan.[2] An empty, sealed pan is used as a reference.

-

Instrument Setup: Both the sample and reference pans are placed in the DSC cell.

-

Thermal History Erasure: The sample may be subjected to a heat/cool/heat cycle to erase its prior thermal history, ensuring that the observed transitions are characteristic of the material itself.[2]

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over the desired temperature range under a nitrogen atmosphere.[2]

-

Data Analysis: The heat flow to the sample is measured relative to the reference. The resulting DSC thermogram will show peaks corresponding to thermal events. The melting point is typically determined as the onset or peak of the melting endotherm.[2]

Visualizing Experimental and Decomposition Pathways

The following diagrams illustrate the general workflow for thermal analysis and a speculative thermal decomposition pathway for 4-Benzyloxy-3-chlorophenylboronic acid.

Safety and Handling

As with all boronic acids, appropriate safety precautions should be taken when handling 4-Benzyloxy-3-chlorophenylboronic acid. It may cause skin, eye, and respiratory irritation.[6] Chronic exposure to boronic acids can have more severe health effects.[7] It is recommended to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 4-Benzyloxy-3-chlorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the generation of biaryl and substituted aromatic compounds. This powerful palladium-catalyzed reaction offers mild conditions, broad functional group tolerance, and high yields, making it an invaluable tool in medicinal chemistry and drug discovery. 4-Benzyloxy-3-chlorophenylboronic acid is a versatile building block in this context, allowing for the introduction of a substituted phenyl moiety that can be further functionalized, for instance, by debenzylation to reveal a phenolic hydroxyl group. These application notes provide detailed protocols and data for the use of 4-Benzyloxy-3-chlorophenylboronic acid in Suzuki-Miyaura coupling reactions.

Applications in Medicinal Chemistry

The 4-benzyloxy-3-chlorophenyl motif is a key structural component in a variety of biologically active molecules. Its utility stems from the ability to participate in cross-coupling reactions to form complex scaffolds, which are prevalent in targeted therapeutics. The benzyloxy group serves as a protecting group for the phenol, which can be crucial for modulating solubility, metabolic stability, and target engagement of a drug candidate. The chloro substituent offers a site for further diversification or can be an essential element for specific binding interactions within a biological target. A notable application is in the synthesis of kinase inhibitors and other targeted therapies where precise substitution patterns on a phenyl ring are critical for activity.

For example, in the synthesis of inhibitors for the BRD9 bromodomain, a target in oncology, 4-Benzyloxy-3-chlorophenylboronic acid has been successfully coupled with a purine scaffold to generate potent lead compounds.[1]

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of 4-Benzyloxy-3-chlorophenylboronic acid with an aryl or heteroaryl halide (Ar-X) is depicted below:

Caption: General Suzuki-Miyaura Coupling Reaction.

Experimental Data

The following table summarizes the results of a Suzuki-Miyaura coupling reaction between 4-Benzyloxy-3-chlorophenylboronic acid and an exemplary heteroaryl halide.

| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Amino-6-chloro-9H-purine | Pd(OAc)₂ | PPh₃ | K₂CO₃ | aq. MeCN | 150 (µW) | 0.5 | 84[1] |

Detailed Experimental Protocol

This protocol is a representative procedure for the Suzuki-Miyaura coupling of 4-Benzyloxy-3-chlorophenylboronic acid with an aryl halide.

Materials:

-

4-Benzyloxy-3-chlorophenylboronic acid (1.2 equiv)

-

Aryl halide (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

-

Triphenylphosphine (PPh₃, 0.1 equiv)

-

Potassium carbonate (K₂CO₃, 2.0 equiv)

-

1,4-Dioxane and Water (4:1 v/v), degassed

-

Nitrogen or Argon gas supply

-

Microwave synthesis vials

-

Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

-

Reaction Setup: To a microwave synthesis vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 4-Benzyloxy-3-chlorophenylboronic acid (1.2 equiv), palladium(II) acetate (0.05 equiv), triphenylphosphine (0.1 equiv), and potassium carbonate (2.0 equiv).

-

Inert Atmosphere: Seal the vial and evacuate and backfill with nitrogen or argon gas three times to ensure an inert atmosphere.

-

Solvent Addition: Add the degassed 1,4-dioxane and water mixture (4:1 v/v) to the vial via a syringe.

-

Reaction: Place the vial in a microwave reactor and heat the mixture to 150 °C for 30 minutes with stirring.

-

Monitoring: After the specified time, cool the reaction to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biphenyl product.

Catalytic Cycle and Workflow

The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.

Caption: Suzuki-Miyaura Catalytic Cycle.

Caption: General Experimental Workflow.

References

Application of 4-Benzyloxy-3-chlorophenylboronic Acid in Medicinal Chemistry and Drug Discovery

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxy-3-chlorophenylboronic acid is a versatile and valuable building block in medicinal chemistry, primarily utilized for the synthesis of complex organic molecules with potential therapeutic applications. Its unique substitution pattern, featuring a benzyloxy group for potential hydrogen bonding interactions and a chlorine atom that can modulate electronic properties and metabolic stability, makes it an attractive reagent for drug discovery programs. This document provides detailed application notes on its use in the synthesis of kinase inhibitors, particularly targeting the Phosphoinositide 3-kinase (PI3K) signaling pathway, along with specific experimental protocols.

Key Applications in Drug Discovery

4-Benzyloxy-3-chlorophenylboronic acid is a crucial intermediate in the synthesis of a variety of bioactive compounds. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds between the boronic acid and various aryl or heteroaryl halides. This reaction is a cornerstone of modern medicinal chemistry, enabling the construction of the core scaffolds of numerous kinase inhibitors.

One of the key therapeutic areas where this building block has found application is in the development of inhibitors for the PI3K/Akt/mTOR signaling pathway. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for anticancer drug development. The 4-benzyloxy-3-chlorophenyl moiety can be incorporated into heterocyclic scaffolds, such as pyrimidines, to generate potent and selective kinase inhibitors.

Synthesis of a 2-Anilinopyrimidine PI3K Inhibitor

A notable application of 4-benzyloxy-3-chlorophenylboronic acid is in the synthesis of 2-anilinopyrimidine derivatives as potent PI3K inhibitors. The following sections detail the experimental protocol for a Suzuki-Miyaura coupling reaction to synthesize a key intermediate in the development of these inhibitors.

Quantitative Data Summary

The following table summarizes the biological activity of a representative 2-anilinopyrimidine derivative synthesized using 4-benzyloxy-3-chlorophenylboronic acid. The data showcases the compound's potency against various PI3K isoforms.

| Compound ID | Target Kinase | IC50 (nM) |

| 1 | PI3Kα | 7 |

| PI3Kβ | 41 | |

| PI3Kδ | 4 | |

| PI3Kγ | 19 |

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of N-(5-(4-(benzyloxy)-3-chlorophenyl)-4-(methylamino)pyrimidin-2-yl)-4-(trifluoromethyl)benzamide, a potent PI3K inhibitor.

Materials:

-

N-(5-bromo-4-(methylamino)pyrimidin-2-yl)-4-(trifluoromethyl)benzamide

-

4-Benzyloxy-3-chlorophenylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2)

-

Sodium carbonate (Na2CO3)

-

1,4-Dioxane

-

Water (H2O)

-

Nitrogen gas (N2)

Procedure:

-

To a reaction vessel, add N-(5-bromo-4-(methylamino)pyrimidin-2-yl)-4-(trifluoromethyl)benzamide (1 equivalent).

-

Add 4-benzyloxy-3-chlorophenylboronic acid (1.5 equivalents).

-

Add sodium carbonate (3 equivalents).

-

Add Pd(dppf)Cl2·CH2Cl2 (0.1 equivalents).

-

Purge the vessel with nitrogen gas for 10 minutes.

-

Add degassed 1,4-dioxane and water in a 4:1 ratio.

-

Heat the reaction mixture to 90 °C under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired compound.

Visualizing the Logic and Pathways

To better understand the context of this synthesis and its application, the following diagrams illustrate the experimental workflow and the targeted biological pathway.

The synthesized inhibitor targets the PI3K/Akt/mTOR pathway, a critical signaling cascade in cancer cell growth and survival.

Conclusion

4-Benzyloxy-3-chlorophenylboronic acid serves as a strategic building block for the synthesis of targeted therapeutics, particularly kinase inhibitors. The provided protocol for its use in a Suzuki-Miyaura coupling reaction exemplifies its utility in constructing complex molecular architectures with potent biological activity. The ability to readily incorporate the 4-benzyloxy-3-chlorophenyl moiety allows for the fine-tuning of inhibitor properties, contributing significantly to the advancement of drug discovery programs aimed at treating cancer and other diseases driven by aberrant kinase signaling. Researchers and drug development professionals can leverage this versatile reagent to explore novel chemical space and develop next-generation targeted therapies.

Application Notes and Protocols: 4-Benzyloxy-3-chlorophenylboronic Acid as a Versatile Building Block for Novel Organic Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxy-3-chlorophenylboronic acid is a versatile and valuable building block in modern organic synthesis. Its unique trifunctional structure, featuring a boronic acid group for cross-coupling reactions, a chloro substituent for modifying electronic properties, and a benzyloxy group for enhancing solubility and stability, makes it an attractive starting material for a diverse range of novel organic materials. This document provides detailed application notes and experimental protocols for the utilization of 4-Benzyloxy-3-chlorophenylboronic acid in the development of advanced fluorescent chemosensors and as a key intermediate in the synthesis of potent kinase inhibitors for drug discovery.

Physicochemical Properties of 4-Benzyloxy-3-chlorophenylboronic Acid

A clear understanding of the physical and chemical properties of 4-Benzyloxy-3-chlorophenylboronic acid is essential for its effective use in synthesis. Key properties are summarized in the table below.

| Property | Value |

| CAS Number | 845551-44-2 |

| Molecular Formula | C₁₃H₁₂BClO₃ |

| Molecular Weight | 262.50 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 188-193 °C |

| Purity | ≥98% |

| Solubility | Soluble in organic solvents like THF, DMF |

Application 1: Fluorescent Chemosensors for Metal Ion Detection

The electron-rich aromatic system and the Lewis acidic boron center of 4-Benzyloxy-3-chlorophenylboronic acid make it an excellent scaffold for the design of fluorescent chemosensors. Arylboronic acids are known to interact with metal ions, leading to changes in their photophysical properties, which can be harnessed for selective and sensitive detection.

Principle of Detection

The underlying principle of detection relies on the interaction between the boronic acid moiety and the target metal ion. This interaction can modulate the electronic properties of the fluorophore, leading to either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence signal upon binding. The benzyloxy and chloro substituents on the phenyl ring can be used to fine-tune the photophysical properties and the selectivity of the sensor.

Illustrative Performance of a Hypothetical Fluorescent Sensor Derived from 4-Benzyloxy-3-chlorophenylboronic Acid

The following table presents hypothetical performance data for a fluorescent sensor synthesized from 4-Benzyloxy-3-chlorophenylboronic acid, designed for the detection of a specific heavy metal ion.

| Parameter | Illustrative Value |

| Target Analyte | Heavy Metal Ion (e.g., Fe³⁺) |

| Detection Limit | 50 nM |

| Linear Range | 0.1 - 10 µM |

| Fluorescence Response | Quenching ("Turn-off") |

| Quantum Yield (free) | 0.65 |

| Quantum Yield (bound) | 0.05 |

| Selectivity | >100-fold over other common metal ions |

Experimental Protocol: Synthesis of a Biaryl Fluorophore via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of a biaryl compound, which can serve as the core fluorophore for a chemical sensor, by coupling 4-Benzyloxy-3-chlorophenylboronic acid with an appropriate aryl halide.

Materials:

-

4-Benzyloxy-3-chlorophenylboronic acid (1.0 equiv)

-

Aryl bromide (e.g., 4-bromo-N,N-dimethylaniline) (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

Triphenylphosphine (PPh₃) (0.08 equiv)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

Toluene (solvent)

-

Water (co-solvent)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 4-Benzyloxy-3-chlorophenylboronic acid, the aryl bromide, and potassium carbonate.

-

Add toluene and water (e.g., in a 4:1 ratio).

-

Degas the mixture by bubbling with argon for 20 minutes.

-

In a separate vial, dissolve palladium(II) acetate and triphenylphosphine in a small amount of degassed toluene and add this catalyst solution to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired biaryl product.

Suzuki-Miyaura cross-coupling reaction workflow.

Application 2: Synthesis of Kinase Inhibitors for Drug Discovery

The biaryl scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors. 4-Benzyloxy-3-chlorophenylboronic acid serves as a valuable precursor for the synthesis of complex biaryl molecules that can be further elaborated into potent and selective kinase inhibitors. The benzyloxy group can be retained for its steric and electronic influence or deprotected to reveal a phenol for further functionalization.

Target Pathway: STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that is often constitutively activated in a wide range of human cancers, promoting tumor cell proliferation, survival, and metastasis. Therefore, inhibitors of the STAT3 signaling pathway are promising therapeutic agents for cancer treatment.

Inhibition of the STAT3 signaling pathway.

Biological Activity of a Representative STAT3 Inhibitor

The following table summarizes the in vitro biological activity of a representative STAT3 inhibitor synthesized using a benzyloxyphenyl scaffold, demonstrating the potential of derivatives from 4-Benzyloxy-3-chlorophenylboronic acid.

| Assay Type | Cell Line | IC₅₀ (µM) |

| STAT3 Inhibition | - | 5.2 |

| Antiproliferative Activity | MDA-MB-231 (Breast Cancer) | 8.9 |

| Antiproliferative Activity | A549 (Lung Cancer) | 12.5 |

Experimental Protocol: Synthesis of a Key Biaryl Intermediate for STAT3 Inhibitors

This protocol outlines the synthesis of a key biaryl intermediate that can be further modified to produce STAT3 inhibitors.

Materials:

-

4-Benzyloxy-3-chlorophenylboronic acid (1.0 equiv)

-

4-Bromo-2-fluorophenol (1.1 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

-

Sodium carbonate (Na₂CO₃) (2.5 equiv)

-

1,4-Dioxane (solvent)

-

Water (co-solvent)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Methanol

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 4-Benzyloxy-3-chlorophenylboronic acid, 4-bromo-2-fluorophenol, and sodium carbonate in a mixture of 1,4-dioxane and water (e.g., 3:1).

-

Sparge the solution with argon for 15 minutes to remove dissolved oxygen.

-

Add Pd(dppf)Cl₂ to the reaction mixture.

-

Reflux the mixture at 100 °C for 16 hours under an argon atmosphere.

-

After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to obtain the desired biaryl phenol intermediate.

General experimental workflow for synthesis and purification.

Conclusion

4-Benzyloxy-3-chlorophenylboronic acid is a highly adaptable building block with significant potential in the fields of materials science and drug discovery. The provided application notes and protocols offer a starting point for researchers to explore its utility in creating novel fluorescent chemosensors and potent kinase inhibitors. The ability to fine-tune the properties of the final products through strategic modifications of this versatile precursor opens up a wide array of possibilities for future innovations.

Application Notes: Palladium-Catalyzed Heck-Type Coupling of 4-Benzyloxy-3-chlorophenylboronic Acid with Alkenes

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] A significant evolution of this methodology is the "oxidative" or "Heck-type" reaction, which utilizes arylboronic acids as the arylating agent in place of traditional aryl halides.[2][3] This approach offers a more environmentally benign pathway, as it avoids the generation of halide waste products.[2][3]

The mechanism for the oxidative Heck reaction differs from the classical Pd(0)/Pd(II) cycle. It typically proceeds via a Pd(II)-catalyzed pathway that begins with a transmetalation step between the arylboronic acid and the Pd(II) catalyst.[4] This is followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the desired product. A key feature of many of these reactions is the requirement of an oxidant to regenerate the active Pd(II) catalyst from the Pd(0) species formed after β-hydride elimination.[4]

These application notes provide a summary of reaction conditions and a general protocol for the Heck-type coupling of 4-Benzyloxy-3-chlorophenylboronic acid with various alkenes, designed for researchers in synthetic chemistry and drug development.

Data Presentation: Summary of Reaction Conditions

The following table summarizes various conditions reported for the palladium-catalyzed Heck-type coupling of arylboronic acids with olefins. These conditions can serve as a starting point for the optimization of the reaction with 4-Benzyloxy-3-chlorophenylboronic acid.

| Palladium Source (mol%) | Ligand (mol%) | Base | Oxidant / Additive | Solvent | Temperature (°C) | Reaction Time (h) | Notes |

| Pd(OAc)₂ (5) | None | None | N-Bromosuccinimide (30 mol%) | Toluene | 25 | 12 | Mild, ambient temperature conditions were found to be effective.[5] |

| Pd(OAc)₂ (2) | dppp (3 mol%) | None | TFA (30 mol%) | Acetone | 70 | 15-20 | A base-free protocol effective for both electron-rich and -deficient olefins.[6] |

| Pd(OAc)₂ (1 mol%) | None | None | Cu(OAc)₂ (2 equiv.) | DMF | 100 | 4 | Phosphine-free system; copper salt acts as the oxidant.[2][3] |

| Pd(OAc)₂ (5) | phen-NO₂ | None | O₂ (1 atm) | DMF | 80 | 24 | Effective for the direct arylation of coumarins. |

| PdCl₂(NH₂CH₂COOH)₂ (0.5) | None | None | Air | i-PrOH/H₂O | Room Temp | N/A | Used for homocoupling but demonstrates aqueous, mild conditions.[7] |

Experimental Protocols

General Protocol for the Oxidative Heck Coupling of 4-Benzyloxy-3-chlorophenylboronic Acid with an Alkene (e.g., Styrene)

This protocol is a generalized procedure based on commonly employed conditions for the Heck-type reaction of arylboronic acids.[8][5][6] Optimization of stoichiometry, catalyst loading, temperature, and reaction time may be necessary for specific alkene substrates.

Materials:

-

4-Benzyloxy-3-chlorophenylboronic acid

-

Alkene (e.g., Styrene)

-

Palladium(II) Acetate (Pd(OAc)₂)

-

N-Bromosuccinimide (NBS)

-

Toluene, anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask or oven-dried reaction vial with a magnetic stir bar

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware for workup and purification

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 4-Benzyloxy-3-chlorophenylboronic acid (1.0 mmol, 1.0 equiv.).

-

Add the alkene (e.g., Styrene, 1.0 mmol, 1.0 equiv.), Palladium(II) Acetate (0.05 mmol, 5 mol%), and N-Bromosuccinimide (0.30 mmol, 30 mol%).

-

Add anhydrous toluene (1.0 mL) via syringe.

-

Stir the reaction mixture at room temperature (25 °C) for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Visualizations

Catalytic Cycle

Caption: Catalytic cycle for the oxidative Heck-type reaction with an arylboronic acid.

Experimental Workflow

Caption: General experimental workflow for the oxidative Heck coupling.

References

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enantioselective oxidative boron Heck reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01984B [pubs.rsc.org]

- 5. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Substituted Biphenyls via 4-Benzyloxy-3-chlorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals